molecular formula C7H8N2O2 B12437049 3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic acid

3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic acid

Cat. No.: B12437049
M. Wt: 152.15 g/mol
InChI Key: CPSIAPNNZKIFKI-UHFFFAOYSA-N
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Description

3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic acid is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 2-position of the imidazole ring and a propenoic acid side chain at the 4-position. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic acid typically involves the formation of the imidazole ring followed by the introduction of the propenoic acid side chain. One common method involves the condensation of glyoxal and ammonia to form the imidazole ring, followed by alkylation with methyl iodide to introduce the methyl group at the 2-position. The propenoic acid side chain can be introduced through a Heck reaction, where the imidazole derivative is reacted with acrylic acid under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Metal-free processes have also been developed to reduce environmental impact and improve sustainability. These methods often involve the use of green solvents and catalysts to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic acid involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The propenoic acid side chain can interact with various receptors, modulating their activity and leading to downstream effects. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propenoic acid side chain allows for additional reactivity and interactions compared to other imidazole derivatives .

Properties

IUPAC Name

3-(2-methyl-1H-imidazol-5-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-8-4-6(9-5)2-3-7(10)11/h2-4H,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSIAPNNZKIFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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